Product packaging for Hexocyclium Iodide(Cat. No.:CAS No. 101475-40-5)

Hexocyclium Iodide

Cat. No.: B1144729
CAS No.: 101475-40-5
M. Wt: 444.39
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Description

Historical Context and Initial Characterization of Hexocyclium (B1203108) Iodide

Historically, hexocyclium was classified by the World Health Organization as a drug for functional gastrointestinal disorders and was likely utilized in the management of conditions such as peptic ulcers and diarrhea. drugbank.comnih.gov It received regulatory approval in 1982 for adjunctive therapy in peptic ulcer disease, management of functional diarrhea, and pre-anesthetic bowel preparation. vulcanchem.com The therapeutic action of hexocyclium stems from its ability to competitively inhibit muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.gov This antagonism of M3 receptors in the gastrointestinal tract leads to a reduction in smooth muscle contraction and gastric acid secretion. drugbank.comnih.gov

The initial characterization of hexocyclium iodide revealed its nature as a quaternary ammonium (B1175870) anticholinergic agent with pharmacological actions similar to other compounds in its class, such as tricyclamol chloride and tridihexethyl (B1221198) iodide. oup.com Its primary effects were identified as antispasmodic actions on the gastrointestinal musculature and a reduction in gastric secretion. oup.com However, due to its polar structure resulting from the permanent positive charge on the quaternary nitrogen, its ability to cross lipid membranes is limited. vulcanchem.com This property was intended to localize its pharmacological effects to the gastrointestinal tract, thereby theoretically reducing systemic absorption. vulcanchem.com Despite this, systemic anticholinergic effects were observed. vulcanchem.com The clinical use of this compound, once marketed under the brand name Tral, has been discontinued. drugbank.com The emergence of more effective treatments with more favorable side effect profiles, such as proton pump inhibitors like omeprazole (B731) and opiate anti-diarrheal agents like loperamide, largely led to its therapeutic obsolescence. drugbank.comnih.gov

Rationale for Continued Academic Investigation of this compound and its Analogs

Despite its discontinuation in clinical practice, this compound and its analogs continue to be subjects of academic investigation for several reasons. The compound serves as a valuable reference standard in muscarinic acetylcholine receptor (mAChR) binding assays. vulcanchem.com Its well-defined structure and antagonist properties make it a useful tool for characterizing these receptors.

Furthermore, hexocyclium provides a structural template for the development of new peripherally acting anticholinergic agents with reduced central nervous system (CNS) penetration. vulcanchem.com The development of anticholinergic drugs is an ongoing area of research, with efforts focused on improving organ selectivity to minimize side effects. researchgate.net The quaternary ammonium structure of hexocyclium, which limits its ability to cross the blood-brain barrier, is a desirable characteristic in this context. vulcanchem.comoup.com

Research into analogs of hexocyclium, such as sila-hexocyclium where a carbon atom is replaced by a silicon atom, has been a key area of study. researchgate.netnih.gov These studies explore how structural modifications impact affinity and selectivity for different muscarinic receptor subtypes (M1, M2, M3, and M4). researchgate.netnih.gov For instance, sila-substitution of o-methoxy-hexocyclium was found to increase its affinity for all muscarinic receptor subtypes studied. nih.gov The investigation of enantiomers and various derivatives of these analogs helps to elucidate the structural requirements for potency and selectivity at muscarinic receptors. researchgate.netd-nb.info

Additionally, deuterated analogs of this compound, such as this compound-d3, have been developed for use in pharmacokinetic studies. vulcanchem.comvulcanchem.com These isotopically labeled compounds are invaluable in mass spectrometry-based quantification methods, allowing for precise differentiation between the administered drug and its metabolites in biological samples. vulcanchem.com This application highlights the continued relevance of hexocyclium as a model compound for studying the pharmacokinetics of quaternary ammonium drugs. vulcanchem.com

PropertyValue/DescriptionSource(s)
Chemical Formula C₂₀H₃₃IN₂O vulcanchem.com
Molecular Weight 446.40 g/mol (salt form) vulcanchem.com
IUPAC Name 1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol; iodide vulcanchem.com
Mechanism of Action Competitive antagonist of muscarinic acetylcholine receptors drugbank.comnih.gov
Receptor SubtypeIC50 (nM)Primary Tissue Localization
M1 42CNS, autonomic ganglia
M2 380Cardiac muscle
M3 18Exocrine glands, smooth muscle

Source: vulcanchem.com

Properties

CAS No.

101475-40-5

Molecular Formula

C₂₀H₃₃IN₂O

Molecular Weight

444.39

Synonyms

4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethyl-piperazinium Iodide;  4-(β-Cyclohexyl-β-hydroxyphenethyl)-1,1-dimethylpiperazinium Iodide

Origin of Product

United States

Chemical Synthesis and Structural Modification of Hexocyclium Iodide

Established Synthetic Pathways for Hexocyclium (B1203108) Iodide

The synthesis of hexocyclium iodide is a multi-step process that culminates in the formation of a quaternary ammonium (B1175870) salt. A common synthetic route involves the reaction of a precursor tertiary amine with methyl iodide. This reaction typically takes place in an anhydrous solvent such as acetone (B3395972) under reflux conditions (approximately 56°C) for a duration of 12 to 18 hours. The final product, this compound, is then purified by recrystallization from a mixture of ethanol (B145695) and diethyl ether, yielding a crystalline salt with a purity often exceeding 95%.

The final quaternization step with methyl iodide is what introduces the permanent positive charge on one of the piperazine (B1678402) nitrogen atoms, a key feature for its biological activity. The iodide counterion contributes to the stability and crystallinity of the final compound.

Design and Synthesis of this compound Analogs

The structural framework of this compound has served as a template for the design and synthesis of various analogs. These modifications have been primarily aimed at investigating structure-activity relationships, improving receptor selectivity, and modulating pharmacokinetic properties. Key strategies have included sila-substitution, other bioisosteric modifications, and alterations to the stereochemistry of the molecule.

Sila-Substitution and Bioisosteric Modifications of this compound

A significant area of research in the modification of hexocyclium has been the replacement of a specific carbon atom with a silicon atom, a process known as sila-substitution. researchgate.net This bioisosteric replacement can lead to changes in the physicochemical properties of the molecule, which in turn can influence its biological activity and selectivity. researchgate.net

Studies have compared the binding properties of hexocyclium and its sila-analogs at various muscarinic receptor subtypes (M1, M2, M3, and M4). nih.govnih.gov For instance, the sila-substitution of hexocyclium to form sila-hexocyclium did not significantly alter the affinity for these receptors. researchgate.netresearchgate.net However, the effects of sila-substitution were found to be dependent on other substitutions within the molecule. For example, sila-substitution of o-methoxy-hexocyclium resulted in a two to three-fold increase in affinity for all studied muscarinic receptor subtypes. nih.govresearchgate.net

Deuterated analogs of this compound, such as this compound-d3, have also been synthesized for use in pharmacokinetic studies. vulcanchem.comvulcanchem.com In these analogs, hydrogen atoms on the N-methyl groups are replaced by deuterium. vulcanchem.com This isotopic labeling allows for the differentiation of the administered drug from its metabolites in mass spectrometry-based analyses, without altering its pharmacological profile. vulcanchem.comvulcanchem.com

Table 1: Impact of Sila-Substitution and Other Modifications on Muscarinic Receptor Affinity of Hexocyclium Analogs

CompoundModificationEffect on Muscarinic Receptor AffinityReference
Sila-hexocycliumCarbon replaced by Silicon (C/Si exchange)Did not significantly affect affinities for muscarinic receptors. researchgate.netresearchgate.net researchgate.net, researchgate.net
o-Methoxy-sila-hexocycliumSila-substitution of o-methoxy-hexocycliumIncreased affinity 2 to 3-fold for all studied muscarinic receptor subtypes. nih.govresearchgate.net nih.gov, researchgate.net
p-Fluoro- and p-chloro-derivatives of sila-hexocycliumAddition of p-fluoro or p-chloro groups to sila-hexocycliumLower affinities than the parent sila-compound. researchgate.netresearchgate.net researchgate.net, researchgate.net
Demethyl-hexocyclium and Demethyl-sila-hexocycliumTertiary amines (removal of a methyl group from the quaternary nitrogen)10 to 30-fold lower affinities than the corresponding quaternary ammonium derivatives. nih.gov nih.gov

Derivatization Strategies for Altering Receptor Interactions

Derivatization of the hexocyclium scaffold has been a key strategy to modulate its interaction with muscarinic receptors and to develop analogs with enhanced selectivity for specific receptor subtypes. nih.gov These modifications can involve changes to the quaternary ammonium head, the hydrophobic core, or the substituents on the aromatic ring.

One significant derivatization is the modification of the quaternizing group. The presence of the quaternary ammonium group is crucial for high-affinity binding. Studies have shown that the tertiary amine analogs of hexocyclium and sila-hexocyclium (demethyl-hexocyclium and demethyl-sila-hexocyclium) exhibit 10 to 30-fold lower affinities for muscarinic receptors compared to their quaternary counterparts. nih.gov

The nature of the hydrophobic groups (cyclohexyl and phenyl) also plays a critical role in receptor interaction. Modifications in this region, such as the introduction of substituents on the phenyl ring, have been shown to influence receptor affinity and selectivity. For instance, the introduction of a p-fluoro group in some analogs altered the selectivity profile for different muscarinic receptor subtypes. d-nb.info

The combination of sila-substitution with other derivatizations has proven to be a fruitful approach. For example, o-methoxy-sila-hexocyclium displayed a distinct selectivity profile for prejunctional M1/M4-like heteroreceptors, a property not observed with sila-hexocyclium itself. nih.govnih.gov This demonstrates that a combination of derivatization strategies can be employed to fine-tune the pharmacological properties of hexocyclium-based compounds.

Pharmacological Classification and Receptor Interaction Profiling of Hexocyclium Iodide

Classification as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Hexocyclium (B1203108) iodide is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. vulcanchem.comdrugbank.comwikipedia.orgnih.gov This means it binds to muscarinic receptors but does not activate them, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine. wikipedia.orgdrugbank.com Muscarinic antagonists have a wide range of effects on the body, influencing the eye, heart, blood vessels, respiratory tract, gastrointestinal system, and urinary bladder. drugbank.com The quaternary ammonium (B1175870) structure of hexocyclium iodide gives it a permanent positive charge, which can limit its ability to cross lipid membranes. vulcanchem.com

Ligand Binding Kinetics and Affinity Studies of this compound

The interaction of this compound with muscarinic receptors has been characterized through various binding studies. These studies are crucial for understanding the compound's potency and duration of action at a molecular level.

Radioligand Binding Assays for Receptor Subtype Affinity

Radioligand binding assays are a common technique used to determine the affinity of a compound for different receptor subtypes. acs.org In these assays, a radiolabeled compound is used to measure the binding of an unlabeled compound, like this compound, to the receptor.

Studies have utilized tissues and cells expressing specific muscarinic receptor subtypes to evaluate the binding profile of hexocyclium and its derivatives. For instance, the binding properties of hexocyclium derivatives have been compared across M1, M2, M3, and M4 muscarinic receptor subtypes. nih.govnih.gov These studies often use specific radioligands such as [³H]N-methylscopolamine ([³H]-NMS) or ³H-telenzepine to label the receptors. nih.govd-nb.infod-nb.info

Competition binding experiments have been conducted to determine the inhibition constant (Ki) of this compound at different mAChR subtypes. The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (pKi) of Hexocyclium and its Analogs at Muscarinic Receptor Subtypes This table is interactive. Users can sort columns by clicking on the headers.

Compound M1 (pKi) M2 (pKi) M3 (pKi) M4 (pKi)
Sila-hexocyclium 8.6 6.9 8.6 7.6
o-Methoxy-sila-hexocyclium 7.1 6.3 6.9 7.1

Data sourced from Waelbroeck et al. (1994). nih.gov

Dissociation Rates and Receptor Residence Time Investigations

While specific data on the dissociation rates and receptor residence times for this compound are not extensively detailed in the provided search results, these kinetic parameters are fundamental to a ligand's pharmacological action. The dissociation rate (k-1) describes how quickly a ligand unbinds from its receptor, and receptor residence time is inversely related to this rate. A slower dissociation rate leads to a longer residence time and, consequently, a more prolonged drug effect.

Kinetic experiments on other muscarinic antagonists, such as telenzepine, have shown monophasic association and dissociation kinetics, with a half-life of dissociation of 41 minutes at 37°C. researchgate.net Similar investigations for this compound would be necessary to fully understand its kinetic profile. The development of fluorescence-based techniques, like bioluminescence resonance energy transfer (BRET), offers alternative methods to radioligand assays for studying ligand binding kinetics in real-time. acs.org

Receptor Subtype Selectivity of this compound and its Analogs

The clinical effects of a muscarinic antagonist are determined by its relative affinity for the different muscarinic receptor subtypes (M1-M5). medchemexpress.com Hexocyclium and its analogs have been studied to understand their selectivity profile.

M1 Receptor Interactions

The M1 muscarinic receptor is primarily found in the central nervous system and autonomic ganglia. vulcanchem.com Functional studies and binding assays have been used to determine the affinity of hexocyclium and its derivatives for M1 receptors. For example, the pKi value of sila-hexocyclium at the M1 receptor was found to be 8.6 in one study. nih.gov The rabbit vas deferens is a classical model used for functional studies of M1 receptor antagonists. d-nb.infocore.ac.uk

M2 Receptor Interactions

M2 muscarinic receptors are predominantly located in the heart. vulcanchem.com Blockade of these receptors can lead to an increase in heart rate. The affinity of hexocyclium and its analogs for M2 receptors has been determined in various tissues, including rat heart and guinea-pig atria. nih.govnih.gov Sila-hexocyclium, a silicon-containing analog of hexocyclium, demonstrated a pKi of 6.9 at the M2 receptor. nih.gov This indicates a lower affinity for M2 receptors compared to M1 and M3 receptors for this particular analog.

Table 2: Functional Antagonist Affinities (pA2) of Sila-hexocyclium at Muscarinic Receptor Subtypes This table is interactive. Users can sort columns by clicking on the headers.

Tissue Receptor Subtype pA2 Value
Rabbit Vas Deferens M1/M4-like 8.61
Guinea-pig Atria M2 6.88
Guinea-pig Ileum M3 8.52

Data sourced from Waelbroeck et al. (1994). nih.gov

M3 Receptor Interactions

This compound is an antagonist of the muscarinic acetylcholine receptor M3 (CHRM3). drugbank.comgenome.jp Its interaction with the M3 receptor subtype has been characterized through both radioligand binding assays and functional studies in various tissue preparations. The M3 receptors are predominantly located in exocrine glands and on smooth muscle cells, and their antagonism by hexocyclium underlies the compound's effects on gastric acid secretion and gastrointestinal motility. drugbank.comvulcanchem.com

Binding studies have quantified the affinity of hexocyclium for the M3 receptor. In rat pancreas, which is rich in M3 receptors, hexocyclium demonstrates a high affinity, with a reported pKi value of 8.64. nih.gov The pKi value is the negative logarithm of the inhibition constant (Ki), meaning a higher value indicates stronger binding affinity. Another study reports a Ki value of 1.8 nM and an IC50 value of 18 nM for M3 receptors. vulcanchem.com The IC50 value represents the concentration of an antagonist required to inhibit 50% of a specific response or binding.

Functional antagonism has been evaluated in tissues where M3 receptors mediate contractile responses, such as the guinea-pig ileum. nih.govnih.gov In this preparation, hexocyclium acts as a competitive antagonist, with a measured pA2 value of 8.53. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher pA2 indicates greater potency in blocking the effects of an agonist. This functional activity is consistent with its high binding affinity for M3 receptors. nih.gov

Table 1: this compound Interaction with M3 Receptors

Parameter Value Tissue/System Reference
pKi 8.64 Rat Pancreas nih.gov
Ki 1.8 nM Not Specified vulcanchem.com
IC50 18 nM Exocrine glands, smooth muscle vulcanchem.com

M4 Receptor Interactions

This compound also demonstrates notable interaction with the M4 muscarinic acetylcholine receptor subtype. Research has established its binding affinity and functional antagonism at these receptors, which are found in locations such as the rat striatum. nih.govnih.gov

In binding studies using rat striatum homogenates, hexocyclium showed a pKi value of 8.19 against M4 receptors. nih.gov This indicates a high affinity, although slightly lower than its affinity for M1 and M3 receptors. nih.govnih.gov Further data indicates an IC50 value of 39.0 nM at the M4 receptor. ncats.io

Functionally, the antagonism of M4-like receptors has been investigated. In the guinea-pig uterus, a preparation suggested to be a functional model for M4 receptors, the silicon-substituted analog sila-hexocyclium displayed a high pA2 value of 8.81. core.ac.uk While this data is for an analog, it points to the significant interaction of the hexocyclium structural family with M4 receptors. core.ac.uk Studies on the rabbit vas deferens, which possesses receptors characterized as M1/M4-like, also show potent antagonism by hexocyclium, with a pA2 of 8.89. nih.gov

Table 2: this compound Interaction with M4 Receptors

Parameter Value Tissue/System Reference
pKi 8.19 Rat Striatum nih.gov
IC50 39.0 nM Not Specified ncats.io

Comparative Analysis of Receptor Selectivity Across Analogs

The pharmacological profile of hexocyclium has been further explored through the synthesis and evaluation of several structural analogs. nih.govnih.gov This comparative analysis, particularly focusing on carbon/silicon substitution (sila-substitution), provides insight into the structural requirements for binding and selectivity at different muscarinic receptor subtypes. nih.govnih.gov The primary compounds in this analysis are hexocyclium and its analogs: sila-hexocyclium, demethyl-hexocyclium, demethyl-sila-hexocyclium, and o-methoxy-sila-hexocyclium. nih.gov

Sila-substitution, which involves replacing a specific carbon atom with a silicon atom, did not significantly alter the binding affinities of hexocyclium and demethyl-hexocyclium for muscarinic receptors. nih.govnih.gov However, for other derivatives, this substitution had a more pronounced effect. nih.gov For instance, sila-substitution of o-methoxy-hexocyclium was found to increase its affinity for all tested muscarinic receptor subtypes by two to three-fold. nih.govnih.gov

In binding studies, hexocyclium itself displays a selectivity profile of M1 ≈ M3 > M4 > M2. nih.govnih.gov Its silicon analog, sila-hexocyclium, shows a very similar profile. nih.gov In contrast, derivatives with modifications to the phenyl ring, such as p-fluoro and p-chloro derivatives of sila-hexocyclium, exhibited lower affinities than the parent compound across all four receptor subtypes. nih.govnih.gov

The tertiary amine analogs, demethyl-hexocyclium and demethyl-sila-hexocyclium, showed a 10 to 30-fold lower affinity for the muscarinic receptors compared to their corresponding quaternary ammonium derivatives, highlighting the importance of the quaternary nitrogen for high-affinity binding. nih.govnih.gov

Table 3: Comparative Receptor Affinity (pKi) and Functional Antagonism (pA2) of Hexocyclium and Its Analogs

Compound M1 (pKi) M2 (pKi) M3 (pKi) M4 (pKi) M1/M4-like (pA2) M2 (pA2) M3 (pA2)
Hexocyclium 8.65 7.64 8.64 8.19 8.89 7.42 8.53
Sila-Hexocyclium 8.69 7.55 8.64 8.18 9.01 7.39 8.65
Demethyl-Hexocyclium 7.18 6.01 7.02 6.55 7.58 5.92 7.08
Demethyl-Sila-Hexocyclium 7.14 6.15 7.08 6.62 7.73 6.17 7.19
o-Methoxy-Sila-Hexocyclium 7.20 6.94 7.04 7.18 8.39 6.64 6.84

Data sourced from Waelbroeck et al., 1994. nih.gov pKi values from binding studies in rat brain (M1), rat heart (M2), rat pancreas (M3), and rat striatum (M4). nih.gov pA2 values from functional studies in rabbit vas deferens (M1/M4-like), guinea-pig atria (M2), and guinea-pig ileum (M3). nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Sila-hexocyclium
Demethyl-hexocyclium
Demethyl-sila-hexocyclium
o-Methoxy-hexocyclium
o-Methoxy-sila-hexocyclium
p-Fluoro-sila-hexocyclium
p-Chloro-sila-hexocyclium

Cellular and Subcellular Mechanisms of Action of Hexocyclium Iodide

Modulation of G Protein-Coupled Receptor Signaling Pathways

Hexocyclium (B1203108) exerts its effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs). drugbank.com There are five subtypes of muscarinic receptors (M1-M5), and they are linked to different intracellular signaling cascades. Hexocyclium's interaction with these receptors leads to the modulation of several key downstream pathways.

Inhibition of Adenylyl Cyclase Activity

The M2 and M4 muscarinic receptor subtypes are primarily coupled to the inhibitory G protein, Gi/o. Activation of these receptors by acetylcholine typically leads to the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This results in decreased intracellular cAMP levels.

As a muscarinic antagonist, hexocyclium binds to M2 and M4 receptors, preventing acetylcholine from activating them. drugbank.comresearchgate.net This blockade action effectively removes the inhibitory signal on adenylyl cyclase, thereby preventing the acetylcholine-induced decrease in cAMP production. researchgate.net This mechanism is particularly relevant in tissues where M2 receptors are prominent, such as the heart.

Effects on Phospholipase C and Intracellular Calcium Mobilization

The M1, M3, and M5 muscarinic receptor subtypes are coupled to Gq/11 proteins. researchgate.net When activated by an agonist like acetylcholine, these receptors stimulate phospholipase C (PLC). PLC is a crucial enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium concentration is a critical signal for various cellular responses, including smooth muscle contraction. drugbank.com

Hexocyclium functions as a potent antagonist at M3 receptors. drugbank.commedchemexpress.com By blocking the M3 receptor, hexocyclium prevents the activation of the PLC pathway. This inhibitory action stops the generation of IP3 and consequently blocks the mobilization of intracellular calcium. drugbank.com This mechanism is the basis for its effects on reducing smooth muscle contraction in the gastrointestinal tract. drugbank.com

Receptor Occupancy and Functional Antagonism in Isolated Cellular Systems

The interaction of hexocyclium with muscarinic receptor subtypes has been quantified through binding affinity (pKi) and functional antagonism (pA2) studies in various isolated cellular and tissue systems. Research by Waelbroeck and colleagues in 1994 provided detailed insights into the binding and functional properties of hexocyclium at M1, M2, M3, and M4 receptors. nih.gov

Binding studies, which measure the affinity of a ligand for a receptor, showed that hexocyclium binds with varying high affinities to the different muscarinic subtypes. Functional studies in isolated tissues, which measure the ability of an antagonist to inhibit the action of an agonist, confirmed its competitive antagonistic properties. For instance, in guinea-pig atria (rich in M2 receptors) and guinea-pig ileum (rich in M3 receptors), hexocyclium effectively antagonized agonist-induced contractions. nih.gov

The following table summarizes the binding and functional data for hexocyclium at different muscarinic receptor subtypes, demonstrating its profile as a potent, non-selective muscarinic antagonist.

Receptor SubtypeTissue/Cell SystemMeasurementValue (pKi or pA2)Reference
M1 Rat BrainBinding Affinity (pKi)8.9 medchemexpress.com
M2 Rat HeartBinding Affinity (pKi)7.7 medchemexpress.com
M2 Guinea-pig AtriaFunctional Antagonism (pA2)7.8 nih.gov
M3 Rat PancreasBinding Affinity (pKi)8.4 medchemexpress.com
M3 Guinea-pig IleumFunctional Antagonism (pA2)8.8 nih.gov
M4 Rat StriatumBinding Affinity (pKi)8.8 medchemexpress.com

This table is based on data from Waelbroeck et al. (1994) and may include values reported in secondary sources citing this work. pKi is the negative logarithm of the inhibition constant, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater affinity or potency.

Allosteric Modulation and Conformational Dynamics Induced by Hexocyclium Iodide

Muscarinic receptors, like other GPCRs, are dynamic proteins that can adopt multiple conformational states. Ligand binding can stabilize specific conformations, leading to receptor activation (by agonists) or inactivation (by inverse agonists). Antagonists like hexocyclium bind to the receptor, typically at the orthosteric site (the same site as the endogenous ligand, acetylcholine), and prevent agonist binding without necessarily promoting a specific inactive state. nih.gov

The concept of allosteric modulation involves ligands that bind to a site on the receptor distinct from the orthosteric site. nih.gov These allosteric modulators can change the receptor's conformation, thereby altering the affinity or efficacy of the orthosteric ligand. researchgate.net While extensive research exists on allosteric modulators for muscarinic receptors, specific studies detailing hexocyclium as an allosteric modulator are not prominent in the reviewed literature. nih.govresearchgate.net The primary mechanism described for hexocyclium is competitive antagonism at the orthosteric binding site. nih.gov

The binding of any ligand, including hexocyclium, inherently involves and stabilizes a specific receptor conformation. However, detailed biophysical studies characterizing the precise conformational dynamics induced specifically by hexocyclium binding are limited. It is understood that as a competitive antagonist, its binding prevents the adoption of the active conformational state required for G-protein coupling and subsequent signaling.

Preclinical Pharmacological Investigations of Hexocyclium Iodide

In Vitro Studies on Isolated Tissues and Organ Preparations

In vitro studies using isolated tissues and organ preparations have been instrumental in characterizing the pharmacological profile of hexocyclium (B1203108) iodide. These experiments allow for the direct assessment of the compound's effects on specific tissues in a controlled environment.

Evaluation of Antimuscarinic Effects in Isolated Smooth Muscle Preparations (e.g., Guinea-Pig Ileum, Rabbit Vas Deferens)

Hexocyclium iodide has demonstrated significant antimuscarinic activity in isolated smooth muscle preparations. In studies on the guinea-pig ileum, a tissue rich in M3 muscarinic receptors, hexocyclium and its derivatives have been shown to act as competitive antagonists to the contractile effects of muscarinic agonists. nih.govresearchgate.netresearchgate.net For instance, sila-hexocyclium, a silicon-containing analogue, displayed high affinity for M3 receptors in the guinea-pig ileum. nih.govcore.ac.uk

Similarly, in the rabbit vas deferens, which contains prejunctional M1-like muscarinic receptors that inhibit neurogenic contractions, hexocyclium derivatives have been evaluated for their antagonist properties. nih.govd-nb.info These studies help to determine the selectivity of the compound for different muscarinic receptor subtypes. nih.govresearchgate.net The antimuscarinic potencies are often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: Antimuscarinic Potency (pA2 values) of Sila-hexocyclium in Isolated Tissues

Tissue PreparationMuscarinic Receptor SubtypepA2 Value
Guinea-Pig IleumM38.81 nih.govcore.ac.uk
Rabbit Vas DeferensM1-like-
Guinea-Pig AtriaM2-

Electrophysiological Recordings in Isolated Cardiac Tissues

While specific electrophysiological data for this compound on isolated cardiac tissues is not extensively detailed in the provided context, the general approach involves using techniques like the patch-clamp method on single cardiac myocytes to study the effects of a drug on ion channels and electrical properties of the heart. nih.govnih.gov Studies on related antimuscarinic agents in guinea-pig atria, which predominantly express M2 muscarinic receptors, have been used to compare the receptor selectivity profile of compounds like hexocyclium derivatives. nih.govd-nb.info For example, the affinity of antagonists for M2 receptors in guinea-pig atria is a key parameter in determining their cardiac effects. researchgate.net

Receptor-Mediated Secretory Inhibition in Glandular Tissue Models

The antimuscarinic action of this compound extends to inhibiting secretions from exocrine glands. drugbank.com This is due to the blockade of M3 muscarinic receptors, which are instrumental in mediating glandular secretions, such as gastric acid from parietal cells. drugbank.comdrugbank.com Preclinical studies on isolated glandular tissues, such as rat pancreas, which also contains M3 receptors, have been used to assess the inhibitory effects of muscarinic antagonists on secretion. nih.gov By preventing acetylcholine (B1216132) from binding to these receptors, hexocyclium can reduce glandular activity. drugbank.com

In Vivo Studies in Animal Models (excluding human disease treatment)

In vivo studies in various animal models have provided further insights into the pharmacological effects of this compound on the autonomic nervous system and other physiological parameters.

Impact on Physiological Parameters in Non-Human Species

Administration of this compound to non-human species can lead to several observable changes in physiological parameters. Due to its anticholinergic properties, it can cause an increase in heart rate (tachycardia) by blocking the vagal slowing of the heart. drugbank.com It can also lead to a decrease in salivary and sweat gland secretions. drugbank.com In studies involving conscious animals, the effects on lung function, such as bronchodilation, have been assessed, which is a characteristic effect of M3 receptor antagonists in the airways. google.com The impact on various organ systems is a direct consequence of its antagonism of muscarinic receptors that regulate the function of these systems. drugcentral.org

Investigational Use of this compound in Neuropharmacological Research Models

This compound, a quaternary ammonium (B1175870) anticholinergic agent, has been a subject of preclinical pharmacological investigations, primarily for its activity as a muscarinic acetylcholine receptor antagonist. Its utility in neuropharmacological research models stems from its ability to competitively block the actions of acetylcholine at these receptors, which are widely distributed throughout the central and peripheral nervous systems. Research has particularly focused on characterizing its binding profile and that of its derivatives to various muscarinic receptor subtypes, thereby aiding in the functional classification and understanding of these receptors in neuronal tissues.

Hexocyclium and its silicon-containing analogue, sila-hexocyclium, have been instrumental as pharmacological tools to differentiate between muscarinic receptor subtypes. core.ac.ukresearchgate.net Studies have demonstrated that these compounds act as competitive muscarinic antagonists across various preparations. core.ac.uk The affinity of these antagonists for different receptor subtypes has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve.

Investigations have compared the binding properties of hexocyclium and its derivatives across several neuropharmacological models, including:

Muscarinic M1 receptors: Found in neuronal tissues such as the rat brain cortex, human neuroblastoma (NB-OK 1) cells, and calf superior cervical ganglia. researchgate.netnih.gov

Muscarinic M4 receptors: Identified in the rat striatum. researchgate.netnih.gov

Prejunctional muscarinic heteroreceptors in the rabbit vas deferens: These are considered to be of the M1/M4-like subtype. researchgate.netnih.gov

The research has highlighted the differences in affinity of hexocyclium and its derivatives for these various receptor subtypes, contributing to the concept of muscarinic receptor heterogeneity. For instance, sila-hexocyclium has been shown to exhibit a selectivity profile of M1 ≈ M3 > M2. core.ac.uk

The following interactive data tables summarize the detailed research findings from various preclinical studies, showcasing the antagonist potencies (pA2 values) of hexocyclium derivatives at different muscarinic receptor subtypes in various neuropharmacological research models.

Table 1: Antagonist Potency (pA2) of Sila-Hexocyclium at Muscarinic Receptor Subtypes

Receptor SubtypePreparationpA2 Value
M1Rabbit Vas Deferens7.97
M2Guinea-Pig Atria6.52
M3Guinea-Pig Ileum8.81
M4-likeGuinea-Pig Uterus8.81
Data sourced from multiple preclinical investigations. core.ac.uk

Table 2: Comparative Antagonist Potencies (pA2) of Muscarinic Antagonists in Neuronal and Smooth Muscle Tissues

AntagonistM1 Receptors (Rabbit Vas Deferens)M2 Receptors (Guinea-Pig Atria)M3 Receptors (Guinea-Pig Ileum)
Pirenzepine8.166.866.99
Methoctramine6.887.956.52
Sila-Hexocyclium7.976.528.81
4-DAMP8.527.929.02
Hexahydro-sila-difenidol8.226.928.26
This table presents a comparative analysis of various selective antagonists, highlighting the distinct affinity profiles that allow for receptor subtype classification. core.ac.uk

In large doses in animal models, hexocyclium methylsulfate (B1228091) has been observed to produce ganglionic blockade and effects similar to curare, which interfere with neuromuscular transmission. oup.com The onset of its anticholinergic action is prompt following absorption from the gastrointestinal tract. oup.com

The study of hexocyclium and its derivatives has been crucial in the pharmacological characterization of muscarinic receptors. While hexocyclium itself has a historical clinical background for gastrointestinal disorders, its primary role in contemporary neuropharmacological research is as a reference compound for studying muscarinic receptor function and for the development of more selective receptor antagonists. drugbank.com

Structure Activity Relationship Sar Studies of Hexocyclium Iodide Analogs

Identification of Key Pharmacophoric Elements for Muscarinic Antagonism

The fundamental structure of muscarinic antagonists, including hexocyclium (B1203108) and its derivatives, typically consists of a cationic head, a central core, and a hydrophobic moiety. For hexocyclium analogs, the key pharmacophoric elements essential for muscarinic antagonism have been well-defined through extensive research.

The cationic head, usually a quaternary ammonium (B1175870) group, is a critical feature for binding to the anionic site of the muscarinic receptor. drugbank.com The tertiary amine analogs of hexocyclium, such as demethyl-hexocyclium, generally exhibit significantly lower affinities (10 to 30-fold less) for muscarinic receptors compared to their quaternary ammonium counterparts. nih.gov This highlights the importance of the permanent positive charge for strong receptor interaction.

The central part of the molecule, which includes a hydroxyl group and a cyclohexyl ring, also plays a vital role. The hydroxyl group is considered an essential pharmacophoric element, likely participating in hydrogen bonding interactions within the receptor binding site. dtic.mil The bulky cyclohexyl and phenyl groups contribute to the hydrophobic interactions that stabilize the ligand-receptor complex. drugbank.com

Influence of Substituent Modifications on Receptor Affinity and Selectivity

Modifications to the substituents on the hexocyclium scaffold have profound effects on both receptor affinity and selectivity across the different muscarinic receptor subtypes (M1, M2, M3, M4).

Sila-Substitution: The substitution of the quaternary carbon atom in hexocyclium with a silicon atom to form sila-hexocyclium has been a key area of investigation. While sila-substitution in hexocyclium and demethyl-hexocyclium does not significantly impact their affinities, the sila-substitution of o-methoxy-hexocyclium leads to a 2 to 3-fold increase in affinity for all studied muscarinic receptor subtypes. nih.govnih.gov In contrast, sila-substitution of demethoxy-hexocyclium also increased its affinity for all subtypes. researchgate.net This indicates that the effect of sila-substitution is context-dependent, relying on the other substituents present in the molecule.

Aromatic Ring Substitution: The introduction of substituents on the phenyl ring of sila-hexocyclium influences its binding profile. For instance, p-fluoro and p-chloro derivatives of sila-hexocyclium exhibit lower affinities for all four receptor subtypes compared to the parent compound. researchgate.netresearchgate.net The o-methoxy derivative of sila-hexocyclium also shows a much lower affinity than sila-hexocyclium and discriminates more poorly between the receptor subtypes. nih.govresearchgate.net This is in stark contrast to the high selectivity of o-methoxy-sila-hexocyclium for prejunctional M1/M4-like heteroreceptors in the rabbit vas deferens. nih.govnih.gov

Cationic Head Modification: Replacing the piperazine (B1678402) ring in some muscarinic antagonists with cis- and trans-cyclohexane-1,2-diamine moieties can abolish M1/M2 selectivity by increasing M2 affinity. researchgate.net In a series of hexocyclium derivatives, modifying the cationic head to an amidine group resulted in all compounds showing a greater affinity for ileal (M3) than for cardiac (M2) muscarinic receptors. nih.gov The formamidine (B1211174) derivative, in particular, displayed a significant increase in ileal selectivity, discriminating between the receptors by about 200-fold. nih.gov This enhanced selectivity was attributed to a more substantial decrease in affinity for cardiac receptors compared to ileal receptors. nih.gov

The following table summarizes the effects of various substituent modifications on the affinity of hexocyclium analogs for muscarinic receptors.

Analog Modification Effect on Affinity Receptor Selectivity Profile Reference
Sila-hexocycliumC/Si exchangeNo significant changeM1 = M3 > M4 > M2 nih.govresearchgate.netresearchgate.net
Demethyl-sila-hexocycliumC/Si exchange in tertiary amineNo significant change- researchgate.netresearchgate.net
Sila-demethoxy-hexocycliumSila-substitution2 to 3-fold increase- researchgate.net
p-Fluoro-sila-hexocycliump-Fluoro substitution on phenyl ringLower affinity than sila-hexocyclium- researchgate.netresearchgate.net
p-Chloro-sila-hexocycliump-Chloro substitution on phenyl ringLower affinity than sila-hexocyclium- researchgate.netresearchgate.net
o-Methoxy-sila-hexocycliumo-Methoxy substitution on phenyl ringMuch lower affinity than sila-hexocycliumM1 = M4 ~ M3 ~ M2 (binding), selective for M1/M4-like (functional) nih.govresearchgate.net
Formamidine derivativeAmidine cationic head-~200-fold ileal (M3) selectivity nih.gov

Stereochemical Requirements for Optimal Receptor Interaction

The stereochemistry of muscarinic antagonists is a critical determinant of their affinity and selectivity. Studies on chiral analogs of hexahydro-difenidol, which shares structural similarities with hexocyclium, have revealed that muscarinic receptors exhibit significant stereoselectivity.

For a series of chiral antagonists, including hexahydro-difenidol and its acetylenic analogs, the (R)-enantiomers consistently demonstrated higher affinities for M1, M2, and M3 receptors than the (S)-isomers. d-nb.info The degree of stereoselectivity, expressed as the (R)/(S) affinity ratio, was found to be receptor subtype-dependent. The highest stereoselectivity ratios were observed at M1 receptors, followed by M3 receptors, and were lowest at M2 receptors. researchgate.netd-nb.info This suggests that the stereochemical demands of the M1 receptor are the most stringent. researchgate.net

The following table presents the stereoselectivity ratios for some chiral muscarinic antagonists.

Compound M1 Receptor (Rabbit Vas Deferens) M3 Receptor (Guinea-pig Ileum) M2 Receptor (Guinea-pig Atria) Reference
Hexahydro-difenidol55019117 d-nb.info
Hexbutinol>100505 d-nb.info
Hexbutinol methiodide802517 d-nb.info
p-Fluoro-hexbutinol348.51.7 d-nb.info

Computational Chemistry and Molecular Modeling in Hexocyclium Iodide SAR

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of this compound and its analogs. researchgate.net These techniques provide insights into the three-dimensional binding modes of ligands at the receptor active site, helping to rationalize experimentally observed affinities and selectivities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of the analogs with their biological activities. epo.orggoogleapis.com By developing predictive models, QSAR can guide the design of new compounds with improved pharmacological profiles. researchgate.net

Molecular docking simulations are used to predict the preferred orientation of hexocyclium analogs within the binding pocket of different muscarinic receptor subtypes. nih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. epo.org For instance, modeling can help to understand why certain substituent modifications enhance or diminish affinity for a particular receptor subtype. The binding site on a receptor is typically a cavity formed by a specific arrangement of amino acids, and the precise fit of a chemical into this site is crucial for effective binding. epo.org

These computational approaches, in conjunction with experimental data, facilitate a deeper understanding of the molecular determinants of muscarinic receptor antagonism and aid in the rational design of novel, subtype-selective ligands. researchgate.netnih.gov

Analytical Methodologies for Hexocyclium Iodide in Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, TLC)

Chromatographic methods are fundamental to assessing the purity of Hexocyclium (B1203108) Iodide and quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two complementary techniques widely employed for these purposes. analyticaltoxicology.com

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the precise quantification and purity profiling of Hexocyclium Iodide due to its high resolution, sensitivity, and reproducibility. A typical analysis involves a reversed-phase HPLC system. While specific application notes for this compound are proprietary, a general method can be extrapolated from the analysis of similar quaternary ammonium (B1175870) compounds. The purity is often determined by calculating the area under the curve (AUC) of the main peak relative to the total peak area. google.comepo.org In some cases, purity levels of 98% or greater are required for reference standards. google.com A significant consideration during method development can be the stability of the iodide salt, as the counterion can sometimes contribute to degradation during the concentration of analytical fractions. google.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterSpecificationPurpose
Column C18, 150 x 4.6 mm, 5 µmStationary phase for reversed-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with formic acid or ammonium acetate (B1210297) buffer)To elute the polar quaternary amine from the column with good peak shape.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 230 nmThe phenyl group in the molecule allows for strong ultraviolet absorbance.
Injection Volume 10 µLStandard volume for analytical runs.

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, cost-effective, and versatile tool for the qualitative assessment of this compound. analyticaltoxicology.com It is particularly useful for monitoring reaction progress, identifying impurities, and as a preliminary check before HPLC analysis. analyticaltoxicology.comepo.org The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a chamber with an appropriate mobile phase. googleapis.com

For visualization, the inherent properties of this compound can be exploited. As a UV-absorbing compound due to its phenyl ring, spots can be visualized under UV light (typically 254 nm) on TLC plates containing a fluorescent indicator. analyticaltoxicology.com Additionally, the iodide component allows for a specific and common visualization method: exposing the developed plate to iodine vapor. analyticaltoxicology.comscribd.com The iodine reacts with compounds on the plate, rendering them visible as yellow-brown spots. analyticaltoxicology.comscribd.com TLC can also be scaled up for preparative purposes to isolate small quantities of the pure compound or its impurities for further structural analysis. analyticaltoxicology.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's mass, fragmentation pattern, and the connectivity of its atoms. googleapis.comd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. d-nb.infonih.gov The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum confirm the presence of all key structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule and its fragments, confirming its elemental composition and identity. In the analysis of this compound, the technique typically detects the cationic portion of the salt. Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques for such pre-charged molecules. d-nb.info The mass spectrum will prominently feature the molecular ion peak corresponding to the hexocyclium cation [C₂₀H₃₃N₂O]⁺.

Table 2: Expected Spectroscopic Data for this compound

TechniqueObservationStructural Interpretation
¹H NMR Multiplets ~δ 7.2–7.4 ppmProtons on the phenyl ring.
Multiplet ~δ 4.8 ppmProton of the CH-OH group.
Singlet ~δ 3.1 ppmProtons of the two N-CH₃ groups on the piperazinium ring.
Broad multiplet ~δ 1.0–2.0 ppmProtons of the cyclohexyl group.
¹³C NMR Signals in the aromatic regionCarbon atoms of the phenyl ring.
Signal for carbinol carbonCarbon atom of the CH-OH group.
Signals for piperazinium carbonsCarbon atoms of the piperazine (B1678402) ring and N-methyl groups.
Signals in the aliphatic regionCarbon atoms of the cyclohexyl group.
Mass Spec. (ESI+) Base peak at m/z ~317.5Corresponds to the hexocyclium cation [C₂₀H₃₃N₂O]⁺.

These methods, often used in conjunction with elemental analysis, provide definitive proof of the compound's structure and are crucial for quality control of reference standards. d-nb.info

Bioanalytical Approaches for Detection in Biological Matrices (Preclinical Samples)

Detecting and quantifying this compound in biological matrices such as plasma, serum, or tissue homogenates from preclinical studies presents unique challenges due to the complexity and low concentration of the analyte. nih.gov Bioanalytical methods must be highly sensitive, selective, and robust to provide reliable pharmacokinetic data. stxip.org

The gold standard for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity needed to detect picogram-to-nanogram levels of the drug and the high selectivity to distinguish it from endogenous matrix components and potential metabolites. nih.gov

A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of the analyte is the ideal IS. A deuterated analog, such as Hexocyclium-d3, where three hydrogen atoms on a methyl group are replaced with deuterium, serves this purpose. vulcanchem.com The SIL IS co-elutes with the analyte but is distinguished by the mass spectrometer due to its mass difference, correcting for variations in sample preparation and instrument response. vulcanchem.com

The development of such an assay involves several steps:

Sample Preparation: Extraction of the drug from the biological matrix, typically using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An HPLC or UPLC system separates the analyte from matrix interferences before it enters the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for maximum selectivity and sensitivity.

Table 3: Framework for a Preclinical Bioanalytical Method for this compound

StepTechnique/AgentPurpose
Matrix Rodent Plasma or Tissue HomogenatePreclinical pharmacokinetic or biodistribution sample. nih.gov
Internal Standard Hexocyclium-d3 (deuterated analog)To ensure accuracy and precision by correcting for analytical variability. vulcanchem.com
Extraction Solid-Phase Extraction (SPE)To clean up the sample and concentrate the analyte.
Analysis LC-MS/MS (ESI+)For highly sensitive and selective quantification.
Quantification MRM transition for Hexocycliume.g., Monitoring the fragmentation of the parent ion (m/z 317.5).
Quantification MRM transition for Hexocyclium-d3e.g., Monitoring the fragmentation of the deuterated parent ion (m/z 320.5).

Such validated bioanalytical methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in early drug development. nih.gov

Future Directions and Emerging Research Avenues for Hexocyclium Iodide

Design of Novel Hexocyclium (B1203108) Iodide Derivatives with Enhanced Subtype Selectivity

A primary challenge in muscarinic receptor pharmacology is achieving subtype selectivity, as the orthosteric binding site for acetylcholine (B1216132) is highly conserved across all five subtypes (M1-M5). researchgate.netnih.gov The development of antagonists that can differentiate between these subtypes is crucial for both therapeutic applications and for elucidating the specific physiological roles of each receptor. Research has shown that modifications to the hexocyclium structure can yield derivatives with significantly altered and, in some cases, enhanced selectivity profiles.

One of the most explored modifications is sila-substitution, which involves replacing a specific carbon atom with a silicon atom. Sila-substitution of hexocyclium to create sila-hexocyclium did not dramatically alter affinity for muscarinic receptors. researchgate.netresearchgate.net However, this type of substitution in related compounds, such as demethoxy-hexocyclium, led to a two- to three-fold increase in affinity for all studied muscarinic receptor subtypes. researchgate.netresearchgate.net

Further chemical substitutions on the sila-hexocyclium scaffold have produced compounds with unique selectivity patterns. For example, p-fluoro-hexahydro-sila-difenidol, a related compound, displays a selectivity profile of M3 > M1 > M2. researchgate.net Other derivatives, such as the methiodides of hexahydro-difenidol (HHD) and hexahydro-sila-difenidol (HHSiD), were found to be M1-preferring. nih.gov Introducing substituents onto the phenyl ring, such as p-fluoro or p-chloro groups, tended to lower affinity compared to the parent sila-hexocyclium. researchgate.netresearchgate.net In contrast, creating derivatives with an amidine cationic head has been shown to increase selectivity for ileal (smooth muscle) receptors over cardiac receptors by up to 200-fold. nih.gov

These findings indicate that the hexocyclium framework is a versatile template for chemical modification. Future research will likely focus on synthesizing and characterizing a broader array of derivatives. By systematically altering functional groups, particularly on the cyclohexyl and phenyl rings, and modifying the quaternary ammonium (B1175870) head, researchers aim to develop novel antagonists with high affinity and specificity for a single muscarinic receptor subtype. Such compounds would be invaluable for dissecting the complex cholinergic system.

Table 1: Selectivity Profiles of Hexocyclium and its Derivatives

Compound Selectivity Profile Source(s)
Hexocyclium M1 ≈ M3 > M4 > M2 researchgate.net
Sila-Hexocyclium M1 = M3 > M4 > M2 researchgate.net
p-Fluoro-hexahydro-sila-difenidol M3 > M1 > M2 researchgate.net
Hexahydro-difenidol (HHD) Methiodide M1 > M3 ≈ M2 researchgate.netnih.gov
Hexahydro-sila-difenidol (HHSiD) Methiodide M1 > M3 ≈ M2 researchgate.netnih.gov
(S)-p-Fluoro-hexbutinol M3 > M2 ≈ M1 d-nb.info
Formamidine (B1211174) derivative of Hexocyclium ~200-fold selectivity for ileal (M3) vs. cardiac (M2) receptors nih.gov

Exploration of Allosteric Binding Sites and Biased Agonism/Antagonism

The limitations of targeting the conserved orthosteric site have shifted some focus toward more novel mechanisms of receptor modulation: allosterism and biased signaling. mdpi.commdc-berlin.de These approaches offer promising strategies for achieving greater drug specificity and potentially more favorable therapeutic effects.

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. mdpi.comnih.gov This binding event changes the receptor's conformation, which can in turn alter the affinity or efficacy of the orthosteric ligand. nih.gov A key advantage is that allosteric sites are generally less conserved across receptor subtypes, presenting an opportunity to develop highly subtype-selective drugs. mdpi.compnas.org Research on muscarinic receptors has identified several allosteric modulators, such as gallamine (B1195388) and alcuronium, which demonstrate selectivity, particularly for the M2 subtype. mdpi.comnih.gov While hexocyclium itself is an orthosteric antagonist, future research could involve designing derivatives that target allosteric sites or that possess dualsteric properties, binding to both the orthosteric and an allosteric site to achieve unique pharmacological profiles. nih.gov

Biased agonism, or functional selectivity, is another emerging concept in G protein-coupled receptor (GPCR) pharmacology. cas.czfrontiersin.org It describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways). cas.czfrontiersin.org This is significant because different signaling cascades can be responsible for desired therapeutic effects versus unwanted side effects. core.ac.uk For instance, a biased agonist might produce a desired clinical response with fewer adverse reactions compared to a balanced agonist. cas.cz While this concept is more developed for agonists, the principles can extend to antagonists that might selectively block certain signaling pathways. Future research could explore whether derivatives of hexocyclium can act as biased antagonists, selectively inhibiting specific functional responses mediated by a particular muscarinic receptor subtype. This could lead to a new generation of anticholinergic agents with improved tolerability.

Application of Hexocyclium Iodide as a Pharmacological Tool for Receptor Subtype Characterization

Given the diverse pharmacological profiles of its derivatives, hexocyclium and its analogues serve as important pharmacological tools for the characterization and classification of muscarinic receptor subtypes. researchgate.netnih.gov The process of identifying the function of specific receptor subtypes in different tissues relies on the availability of selective antagonists.

The differential affinities of various hexocyclium derivatives for M1, M2, and M3 receptors have enabled researchers to distinguish these subtypes in functional studies. researchgate.netnih.govd-nb.info For example, specific derivatives have been used to characterize the M1 receptors in the rabbit vas deferens, M2 receptors in guinea-pig atria, and M3 receptors in guinea-pig ileum. researchgate.netd-nb.info The discovery that certain sila-hexocyclium compounds have high affinity for M4 receptors also suggests their utility in studying this subtype, which is less pharmacologically defined than M1-M3. core.ac.uk

The stereoselectivity of chiral hexocyclium analogues provides another layer of utility. The enantiomers of compounds like hexahydro-difenidol show different affinity ratios for M1, M2, and M3 receptors, which can serve as a predictor of receptor subtype identity in a given tissue. d-nb.info

In the future, as new derivatives of hexocyclium with even greater potency and selectivity are synthesized, their role as pharmacological probes will expand. They will be instrumental in:

Mapping the distribution and physiological roles of muscarinic receptor subtypes in various tissues and organ systems.

Validating new disease targets within the cholinergic system.

Screening for novel therapeutic agents by studying competitive interactions at the receptor level.

The continued use of hexocyclium and its growing family of derivatives in binding and functional assays is essential for advancing the fundamental understanding of muscarinic receptor pharmacology. researchgate.netnih.gov

Q & A

Q. How can researchers avoid common pitfalls in comparative studies of hexocyclium and its analogs?

  • Methodological Answer : Control for batch-to-batch variability in compound synthesis. Validate receptor subtype expression in tissue models via quantitative PCR or immunoblotting. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypothesis-driven questions .

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